Ethyl 2-(2-(1-(methylsulfonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(1-(methylsulfonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate is a complex organic compound that features a thiazole ring, an azetidine ring, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(1-(methylsulfonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate typically involves multiple steps, starting with the formation of the thiazole ring This can be achieved through the reaction of α-haloketones with thiourea under basic conditions The azetidine ring can be synthesized via cyclization reactions involving appropriate amine precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and high-throughput screening of catalysts for the esterification reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(1-(methylsulfonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form secondary amines.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary amines.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-(1-(methylsulfonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(1-(methylsulfonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The azetidine ring can interact with receptor sites, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-(1-(methylsulfonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate: Unique due to the combination of thiazole and azetidine rings.
Thiazole derivatives: Often used in medicinal chemistry for their biological activity.
Azetidine derivatives: Known for their potential as enzyme inhibitors.
Uniqueness
This compound is unique due to its combination of structural features, which confer specific chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
ethyl 2-[2-[(1-methylsulfonylazetidine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5S2/c1-3-20-10(16)4-9-7-21-12(13-9)14-11(17)8-5-15(6-8)22(2,18)19/h7-8H,3-6H2,1-2H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTANKQWIRUNJDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CN(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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